

An In-depth Technical Guide to the Physical Properties of Dibenzyl Phosphate

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Compound of Interest

Compound Name: *Dibenzyl phosphate*

Cat. No.: *B196167*

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Introduction

Dibenzyl phosphate is an organophosphate compound with the chemical formula $(C_6H_5CH_2O)_2P(O)OH$. It serves as a versatile intermediate and reagent in organic synthesis, particularly in the preparation of more complex organophosphorus compounds, including active pharmaceutical ingredients and prodrugs. Its applications extend to its use as a plasticizer, flame retardant, and lubricant. A thorough understanding of its physical properties is crucial for its effective handling, application, and the development of new synthetic methodologies. This guide provides a comprehensive overview of the core physical properties of **dibenzyl phosphate**, detailed experimental protocols for their determination, and relevant chemical pathway visualizations.

Core Physical and Chemical Properties

The physical and chemical properties of **dibenzyl phosphate** are summarized in the table below, providing a quick reference for laboratory and development settings.

Property	Value	References
Molecular Formula	C ₁₄ H ₁₅ O ₄ P	[1]
Molecular Weight	278.24 g/mol	[1]
Appearance	White to off-white or slightly yellow crystalline powder or lumps.	[2]
Melting Point	76-83 °C	[2]
Boiling Point	427.6 ± 48.0 °C (Predicted)	[3]
Density	1.280 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	1.53 ± 0.50 (Predicted)	[3]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate (with heating), and Methanol.	[3]
Flash Point	212.4 °C	[3]
Vapor Pressure	4.49E-08 mmHg at 25°C	[3]
CAS Number	1623-08-1	[1]
InChI Key	HDIFFVHSMHLDLSLO-UHFFFAOYSA-N	[4]

Spectral Data

Spectral analysis is fundamental for the structural elucidation and purity assessment of **dibenzyl phosphate**.

- ¹H NMR (Proton Nuclear Magnetic Resonance): Spectra are available, typically run at 400 MHz in CDCl₃. [4][5]
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Spectra are available, often recorded in CDCl₃. [5][6]

- IR (Infrared) Spectroscopy: IR spectra, commonly obtained using KBr disc or nujol mull techniques, provide information on the functional groups present.[5][7]
- Mass Spectrometry: Mass spectral data is available for the characterization of **dibenzyl phosphate**. [8]

Experimental Protocols

Detailed methodologies for determining key physical properties are essential for reproducible research.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Principle: The temperature at which a solid transitions to a liquid is its melting point. For crystalline solids, this transition occurs over a narrow temperature range. Impurities tend to depress and broaden the melting range.

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer
- **Dibenzyl phosphate** sample
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of the **dibenzyl phosphate** sample is finely ground using a mortar and pestle.

- **Capillary Tube Packing:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.
- **Apparatus Setup:** The packed capillary tube is placed into the heating block of the melting point apparatus alongside a thermometer.
- **Heating:** The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point of **dibenzyl phosphate** (around 60-65°C).
- **Observation:** The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded.
- **Melting Range:** The melting range is reported as $T_1 - T_2$.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Principle: A solution of the acidic compound is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration. The pKa can be determined from the titration curve, specifically at the half-equivalence point where the pH is equal to the pKa.^[9]

Apparatus and Materials:

- Potentiometer with a pH electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker
- Standardized 0.1 M sodium hydroxide (NaOH) solution
- **Dibenzyl phosphate** sample

- Suitable solvent (e.g., a mixture of water and an organic solvent in which **dibenzyl phosphate** is soluble)
- Standard pH buffers for calibration (e.g., pH 4, 7, and 10)

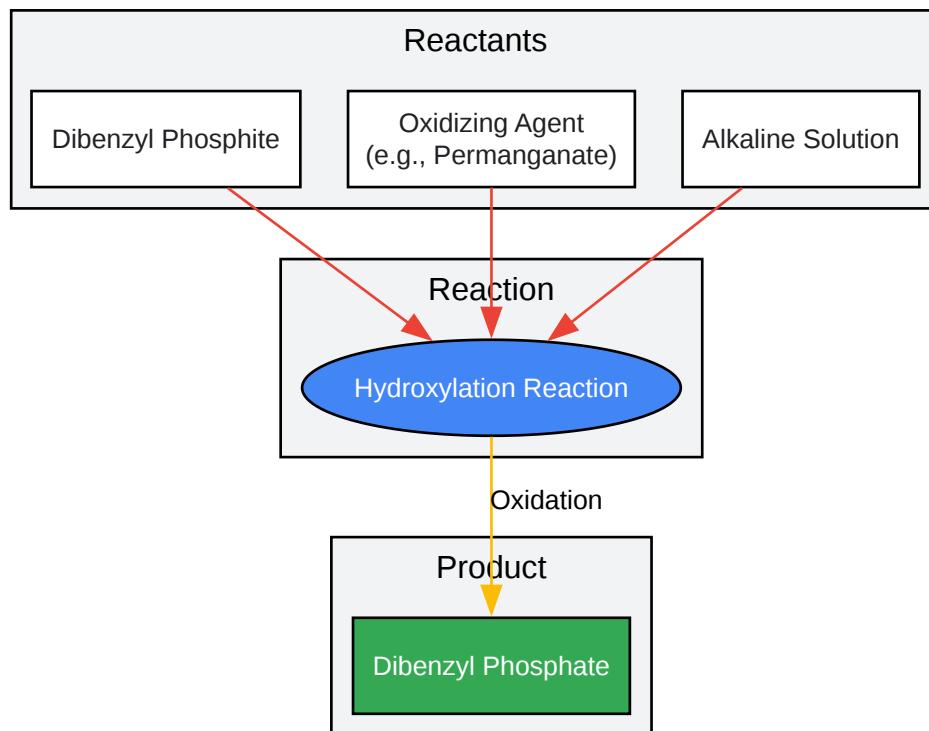
Procedure:

- Instrument Calibration: The pH meter is calibrated using standard buffer solutions.[9]
- Sample Preparation: A precisely weighed amount of **dibenzyl phosphate** is dissolved in a known volume of the chosen solvent system to create a solution of known concentration (e.g., 1 mM).[9] The solution is placed in a beaker with a magnetic stir bar.
- Titration Setup: The pH electrode is immersed in the sample solution, and the burette is filled with the standardized NaOH solution.
- Initial pH: The initial pH of the **dibenzyl phosphate** solution is recorded.
- Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is allowed to stabilize before being recorded.[9]
- Data Collection: The volume of titrant added and the corresponding pH are recorded throughout the titration until the pH shows a large, abrupt change (the equivalence point) and then levels off.
- Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point is identified from the inflection point of the curve. The volume of NaOH at the half-equivalence point is determined, and the pH at this point is taken as the pKa of **dibenzyl phosphate**.[9]

Synthesis Pathway and Logical Workflow Visualizations

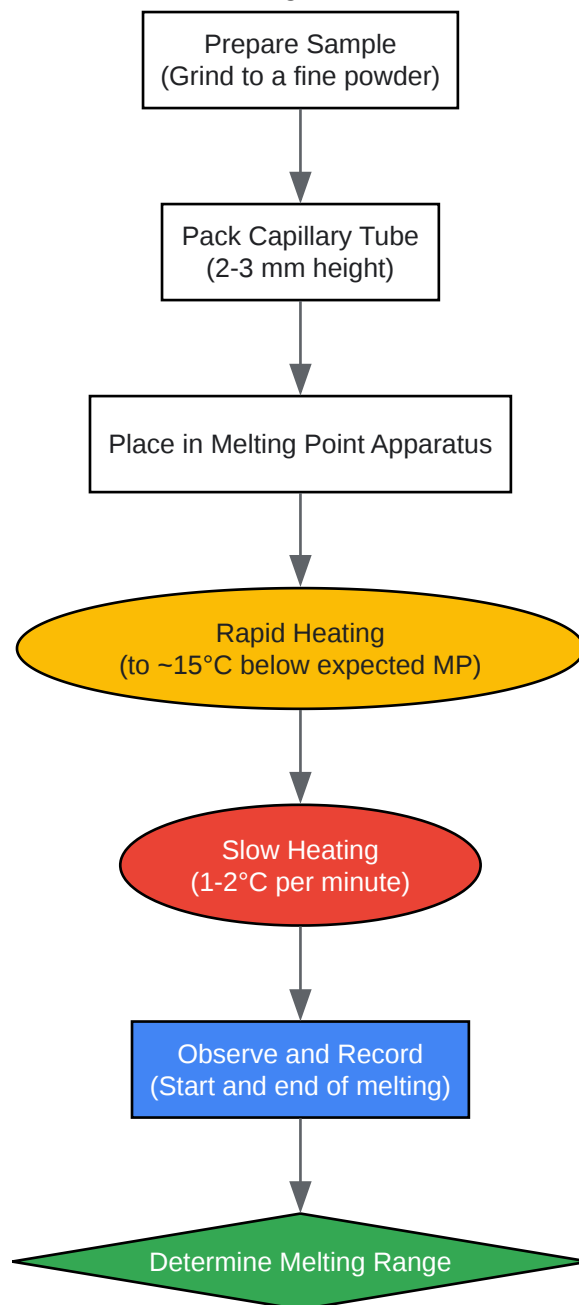
Visual diagrams are provided below to illustrate a common synthetic route to **dibenzyl phosphate** and the experimental workflow for melting point determination.

Synthesis of Dibenzyl Phosphate

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Caption: Synthesis of **Dibenzyl Phosphate** from Dibenzyl Phosphite.

Workflow for Melting Point Determination



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Caption: Experimental Workflow for Melting Point Determination.

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